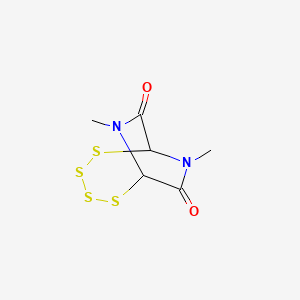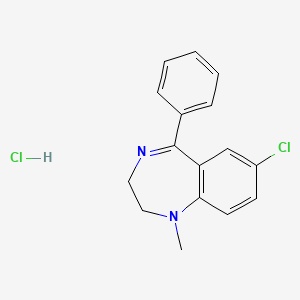
Medazepam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medazepam hydrochloride is a benzodiazepine derivative known for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . It is commonly used in the treatment of anxiety and related disorders. This compound is a long-acting benzodiazepine, which means it has a prolonged therapeutic effect after administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Medazepam hydrochloride is synthesized through a series of chemical reactions involving the formation of the benzodiazepine ring structure. The synthesis typically starts with the reaction of a substituted benzene with a suitable amine to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the benzodiazepine ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Medazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as nordazepam, which is an active metabolite with similar pharmacological properties .
Scientific Research Applications
Medazepam hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Medazepam hydrochloride exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal excitability . This leads to increased chloride ion influx, resulting in hyperpolarization and stabilization of the neuronal membrane, thereby reducing anxiety and inducing sedation .
Comparison with Similar Compounds
Medazepam hydrochloride is compared with other benzodiazepines such as diazepam, chlordiazepoxide, and oxazepam. While all these compounds share similar anxiolytic and sedative properties, this compound is unique due to its long-acting nature and its specific metabolic pathway . The similar compounds include:
Diazepam: Known for its rapid onset of action and wide therapeutic use.
Chlordiazepoxide: One of the first benzodiazepines discovered, used primarily for its anxiolytic properties.
Oxazepam: A short-acting benzodiazepine used for the treatment of anxiety and insomnia.
This compound’s prolonged effect and unique metabolic profile make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
2898-11-5 |
|---|---|
Molecular Formula |
C16H16Cl2N2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |
InChI Key |
XBWAZCLHZCFCGK-UHFFFAOYSA-N |
SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
15180-10-6 2898-11-5 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
2898-12-6 (Parent) |
Synonyms |
Hydrochloride, Medazepam Medazepam Medazepam AWD Medazepam Hydrochloride Medazepam Monohydrochloride Monohydrochloride, Medazepam Nobrium Ro 5 4556 Ro 5-4556 Ro 54556 Rudotel Rusedal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





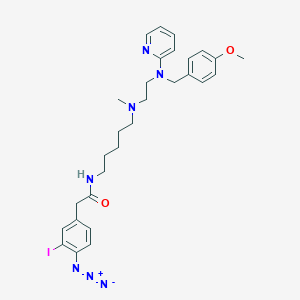
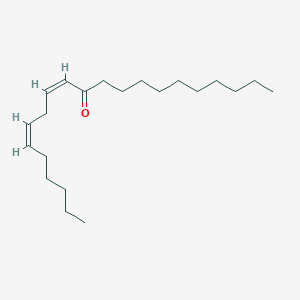
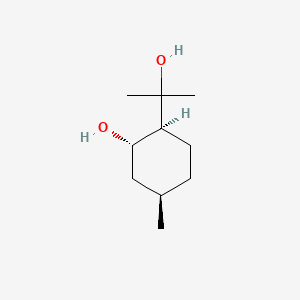
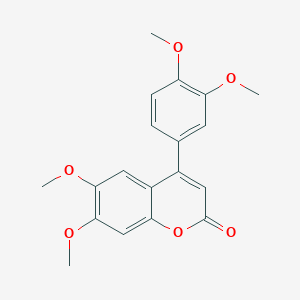
![(2S,4S)-N-[(2S,4S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B1252690.png)


![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1252694.png)
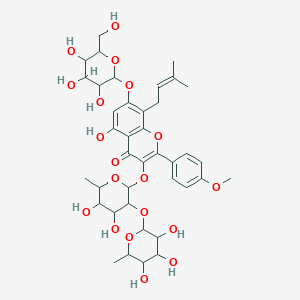
![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)
